REACTION_CXSMILES
|
[CH:1]([C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([CH3:14])[CH3:13])[C:6]=1N)([CH2:3][CH3:4])[CH3:2].N([O-])=[O:16].[Na+].NC1C=CC=CC=1>OS(O)(=O)=O.O.[O-]S([O-])(=O)=O.[Cu+2]>[CH:1]([C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH2:3][CH3:4])[CH3:2] |f:1.2,6.7|
|
Name
|
(−)-2-Sec-butyl-6-isopropylaniline
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C1=C(N)C(=CC=C1)C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
Cu2O
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Name
|
|
Quantity
|
9.13 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
temperature below 0° C
|
Type
|
STIRRING
|
Details
|
The solution was stirred for an additional 2 minutes
|
Duration
|
2 min
|
Type
|
STIRRING
|
Details
|
with vigorous stirring at 50° C
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred 30 min.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
all reaction mixtures
|
Type
|
EXTRACTION
|
Details
|
Organic material was extracted twice with ether (400 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the compound purified by silica gel chromatography
|
Type
|
DISTILLATION
|
Details
|
final product distilled (105-110*C/˜3 mm) (4.1 g (45%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(CC)C1=C(C(=CC=C1)C(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |